REACTION_SMILES
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[CH2:19]([C:20]#[CH:21])[Cl:22].[CH3:1][O:2][c:3]1[c:4]([OH:12])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[CH3:24][C:25](=[O:26])[CH3:27].[K+:13].[K+:14].[O-:15][C:16]([O-:17])=[O:18].[OH2:23]>>[CH3:1][O:2][c:3]1[c:4]([O:12][CH2:21][C:20]#[CH:19])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C#CCOc1cc([N+](=O)[O-])ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |